

# A Comparative Guide to p38 MAPK Inhibitors: AZD7624 versus Losmapimod

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD7624  |           |
| Cat. No.:            | B1666237 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a variety of diseases.[1][2][3] This guide provides an objective comparison of two prominent p38 MAPK inhibitors, **AZD7624** and losmapimod, focusing on their performance, supporting experimental data, and methodologies. Both molecules selectively target the p38α and p38β isoforms, which are key mediators of the inflammatory cascade.[4][5]

# Mechanism of Action: Targeting the p38 MAPK Pathway

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. This activation leads to a cascade of downstream signaling events that ultimately result in the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[1][3] Both **AZD7624** and losmapimod are small molecule inhibitors that act on p38 MAPK, thereby reducing the production of these inflammatory mediators.[4][5]





Click to download full resolution via product page

Caption: Simplified p38 MAPK signaling pathway and points of inhibition.

### **Data Presentation**

The following tables summarize the key preclinical and clinical data for **AZD7624** and losmapimod.



**Table 1: Preclinical Pharmacology** 

| Parameter         | AZD7624                                                                             | Losmapimod                               |
|-------------------|-------------------------------------------------------------------------------------|------------------------------------------|
| Target Isoforms   | p38α, p38β[4][6]                                                                    | ρ38α, ρ38β[5]                            |
| IC50 (p38α)       | 0.1 nM (human MAPK14)[4]                                                            | -                                        |
| pIC50 (p38α)      | <ul><li>9.2 (LPS-induced TNF-α in human alveolar macrophages)</li><li>[6]</li></ul> | -                                        |
| ρΚί (p38α)        | -                                                                                   | 8.1                                      |
| рКі (р38β)        | -                                                                                   | 7.6                                      |
| Selectivity       | >10,000-fold vs p38γ/δ[6]                                                           | -                                        |
| In Vitro Activity | Inhibits TNF-α release from human PBMCs (IC50 ~3.5 nM) [4]                          | Reduces DUX4 expression in FSHD myotubes |

**Table 2: Clinical Pharmacokinetics** 

| Parameter                | AZD7624                                                          | Losmapimod                             |
|--------------------------|------------------------------------------------------------------|----------------------------------------|
| Route of Administration  | Inhaled[4]                                                       | Oral[7]                                |
| Tmax                     | ~5 minutes (inhaled)[4]                                          | ~3.5 hours (oral)[8]                   |
| Terminal Half-life       | 34 - 72 hours (inhaled)[4]                                       | -                                      |
| Bioavailability          | -                                                                | -                                      |
| Key Metabolites          | -                                                                | -                                      |
| Dosing Regimen (Studied) | Single and multiple ascending inhaled doses (580µg to 2030µg)[4] | 7.5 mg and 15 mg twice daily (oral)[7] |

# **Table 3: Clinical Efficacy and Safety Summary**



| Indication                | AZD7624                                                                                                                                         | Losmapimod                                                                                                                                                                                                                     |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| COPD                      | Reduced sputum neutrophils<br>and TNF-α in LPS challenge.<br>No significant difference in<br>exacerbation rates in a Phase<br>IIa study.[9][10] | Investigated, but development for COPD was terminated.[11]                                                                                                                                                                     |
| Asthma                    | Investigated in corticosteroid-<br>resistant asthma<br>(NCT02753764).[12]                                                                       | -                                                                                                                                                                                                                              |
| FSHD                      | -                                                                                                                                               | Phase IIb (ReDUX4) showed slowing of muscle deterioration but did not meet the primary endpoint of reducing DUX4-driven gene expression.[13] [14][15] A subsequent Phase III trial (REACH) failed to demonstrate efficacy.[11] |
| Cardiovascular Disease    | -                                                                                                                                               | Investigated, but failed to show significantly improved clinical outcomes.[5][11]                                                                                                                                              |
| Major Depressive Disorder | -                                                                                                                                               | Investigated, but failed to show significant improvement in symptoms.[11]                                                                                                                                                      |
| Safety Profile            | Generally well-tolerated in clinical trials.[4]                                                                                                 | Generally well-tolerated across<br>multiple studies in over 3,500<br>subjects.[11]                                                                                                                                             |

# Experimental Protocols AZD7624: Lipopolysaccharide (LPS) Challenge in Healthy Volunteers







A key study for **AZD7624** involved an LPS challenge in healthy volunteers to assess its antiinflammatory effects.

Study Design: This was a randomized, double-blind, placebo-controlled, two-period crossover study.[1][6]

Participants: Healthy male and female volunteers aged 18-55 years.[6]

#### Procedure:

- Participants received a single inhaled dose of AZD7624 or placebo.
- Thirty minutes post-dose, participants underwent an inhaled LPS challenge (45,000 endotoxin units).
- Sputum induction was performed 6 hours post-LPS challenge to collect samples for biomarker analysis.[6]
- Blood samples were collected at various time points to assess systemic inflammatory markers.[6]
- There was a minimum 28-day washout period between treatment periods.[6]

#### **Primary Outcome Measures:**

- Change in sputum neutrophil count.[6]
- Change in sputum TNF-α concentration.[6]





Click to download full resolution via product page

Caption: Workflow for the AZD7624 LPS challenge study.

# Losmapimod: ReDUX4 Trial in Facioscapulohumeral Muscular Dystrophy (FSHD)

The ReDUX4 trial was a significant study evaluating the efficacy and safety of losmapimod in patients with FSHD.

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[2] [13]



Participants: Patients aged 18-65 with a confirmed diagnosis of FSHD1.[2][15]

#### Procedure:

- Participants were randomized (1:1) to receive either oral losmapimod (15 mg twice daily) or a matching placebo for 48 weeks.[2][13]
- Skeletal muscle biopsies were taken at baseline and at week 16 or 36 to assess the primary endpoint.[13]
- Secondary endpoints, including safety, tolerability, and plasma concentrations of losmapimod, were assessed throughout the study.[2]

Primary Outcome Measure:

• Change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[13]





Click to download full resolution via product page

**Caption:** Workflow for the Losmapimod ReDUX4 trial.

### Conclusion

**AZD7624** and losmapimod are both potent inhibitors of p38α/β MAPK. **AZD7624**, delivered via inhalation, has shown promise in reducing lung inflammation in preclinical and early clinical studies for respiratory diseases, though it did not demonstrate a reduction in COPD exacerbations in a later trial.[4] Losmapimod, an oral formulation, has been investigated across a broader range of indications, including inflammatory, cardiovascular, and muscular dystrophy conditions.[5][11] While it has a well-established safety profile, it has unfortunately not met its primary efficacy endpoints in several late-stage clinical trials.[11]



The choice between these or other p38 inhibitors for future research and development will depend on the specific therapeutic area, the desired route of administration, and the targeted patient population. The data and experimental contexts provided in this guide are intended to aid researchers in making informed decisions for their ongoing and future projects in the field of p38 MAPK inhibition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. astrazenecaclinicaltrials.com [astrazenecaclinicaltrials.com]
- 4. AZD7624 [openinnovation.astrazeneca.com]
- 5. losmapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. fulcrumtx.com [fulcrumtx.com]
- 8. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase IIa Study to Investigate the Efficacy and Safety of AZD7624 in Chronic Obstructive Pulmonary Disease (COPD) Patients while on Maintenance Therapy [astrazenecaclinicaltrials.com]
- 11. Losmapimod Wikipedia [en.wikipedia.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial PubMed



[pubmed.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]
- 15. fshdsociety.org [fshdsociety.org]
- To cite this document: BenchChem. [A Comparative Guide to p38 MAPK Inhibitors: AZD7624 versus Losmapimod]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1666237#comparing-azd7624-and-losmapimod-for-p38-inhibition]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com